molecular formula C14H10N4O3 B8041321 2-(2-amino-4-nitrophenyl)-1H-quinazolin-4-one

2-(2-amino-4-nitrophenyl)-1H-quinazolin-4-one

Cat. No.: B8041321
M. Wt: 282.25 g/mol
InChI Key: MILXWXBYPVGBAE-UHFFFAOYSA-N
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Description

2-(2-amino-4-nitrophenyl)-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Properties

IUPAC Name

2-(2-amino-4-nitrophenyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c15-11-7-8(18(20)21)5-6-9(11)13-16-12-4-2-1-3-10(12)14(19)17-13/h1-7H,15H2,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILXWXBYPVGBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=C(C=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=C(C=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-nitrophenyl)-1H-quinazolin-4-one typically involves the following steps:

    Nitration of 2-aminophenylamine: The starting material, 2-aminophenylamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-amino-4-nitrophenylamine.

    Cyclization: The nitrated product is then subjected to cyclization with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. This step forms the quinazolinone core structure.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 2-(2-amino-4-nitrophenyl)-1H-quinazolin-4-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-nitrophenyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: 2-(2,4-diaminophenyl)-1H-quinazolin-4-one.

    Substitution: 2-(2-halo-4-nitrophenyl)-1H-quinazolin-4-one.

    Oxidation: 2-(2-nitroso-4-nitrophenyl)-1H-quinazolin-4-one.

Scientific Research Applications

2-(2-amino-4-nitrophenyl)-1H-quinazolin-4-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound can be used as a probe to study enzyme-substrate interactions and to investigate the biological activity of quinazolinone derivatives.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-nitrophenyl)-1H-quinazolin-4-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The nitro and amino groups can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-nitrophenol: A related compound with similar functional groups but lacking the quinazolinone core.

    4-amino-2-nitrophenol: Another similar compound with the amino and nitro groups in different positions on the phenyl ring.

    2-amino-4-nitroaniline: A compound with an amino group and a nitro group on the same phenyl ring but without the quinazolinone structure.

Uniqueness

2-(2-amino-4-nitrophenyl)-1H-quinazolin-4-one is unique due to its quinazolinone core structure, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups on the phenyl ring further enhances its versatility and reactivity, making it a valuable compound for various applications in research and industry.

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